2-[(4-ETHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE
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Overview
Description
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core and the pyridine ring. The key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzimidazole core.
Ethoxyethoxy and Methylthio Substitutions: These groups are introduced through further substitution reactions, typically using ethoxyethanol and methylthiol as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole
- 2-[(4-Ethoxyethoxy-3-ethyl-2-pyridinyl)-methylthio]-benzimidazole
Uniqueness
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
121306-13-6 |
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Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.44 |
Synonyms |
2-[(4-ETHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE |
Origin of Product |
United States |
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